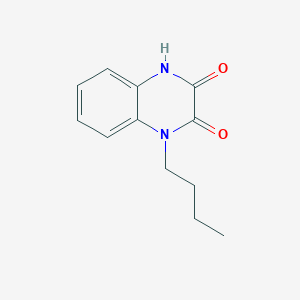

8-Ethylquinoline 1-oxide

Overview

Description

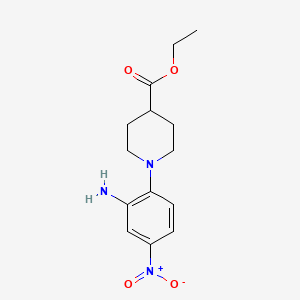

8-Ethylquinoline 1-oxide is a reactant used for the preparation of α, β-unsaturated enones with catalytic amounts of Gold complexes and the synthesis of azetidines (4-membered nitrogen-containing heterocycles) through an intramolecular oxidative cyclization in the presence of catalytic amounts of Gold complexes .

Synthesis Analysis

8-Ethylquinoline N-oxide is a reactant for the preparation of α, β-unsaturated enones with catalytic amounts of Gold complexes. It is also used in the synthesis of azetidines (4-membered nitrogen-containing heterocycles) through an intramolecular oxidative cyclization in the presence of catalytic amounts of Gold complexes .Molecular Structure Analysis

The molecular formula of 8-Ethylquinoline 1-oxide is C11H11NO, and its molecular weight is 173.21 . Quinoline is one of the most common nitrogen-containing heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry .Chemical Reactions Analysis

8-Ethylquinoline N-oxide is used as a reactant for the preparation of α, β-unsaturated enones with catalytic amounts of Gold complexes. It is also used in the synthesis of azetidines through an intramolecular oxidative cyclization in the presence of catalytic amounts of Gold complexes .Physical And Chemical Properties Analysis

8-Ethylquinoline 1-oxide is a solid substance with a molecular weight of 173.21. Its storage temperature is between 2-8°C .Scientific Research Applications

Gold-Catalyzed Intermolecular Oxidations

“8-Ethylquinoline N-oxide” is used as an oxidant in gold-catalyzed intermolecular oxidations of internal alkynes, leading to the formation of synthetically versatile α,β-unsaturated carbonyls with high regioselectivities and excellent yields .

Molecular Dynamics Simulation

Ambeed has utilized “8-Ethylquinoline 1-oxide” in 3D visualizing molecular dynamics simulations to enhance understanding of stereochemistry, isomerism, hybridization, and orbitals .

Direct C–H Alkenylation

The compound has been employed in the direct C-8 functionalization of quinoline N-oxides with different alkenes, which is followed by the removal of the N-oxide moiety in a single-step process .

Antioxidant Capabilities Assessment

Research has investigated the antioxidant capabilities of quinoline derivatives, including “8-Ethylquinoline N-oxide”, by assessing their free radical scavenging activity .

Regioselective Functionalization

Studies have explored the regioselective functionalization of quinoline N-oxides using various catalysts and oxidants to achieve N-alkylation .

properties

IUPAC Name |

8-ethyl-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-9-5-3-6-10-7-4-8-12(13)11(9)10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZEBWZDDNNWJJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1[N+](=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Ethylquinoline 1-oxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 8-ethylquinoline N-oxide in the gold-catalyzed synthesis reactions described in the research?

A1: 8-Ethylquinoline N-oxide acts as a stoichiometric oxidant in the gold-catalyzed reactions described in the research papers [, , ]. It facilitates the formation of a reactive α-oxo gold carbene intermediate from a terminal alkyne in the presence of a gold catalyst. This intermediate then reacts further to yield the desired products, such as 4-(2-oxoalkoxy)butyl methanesulfonates or cyclobutanones [, , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B1531074.png)

![Methyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate](/img/structure/B1531081.png)

![4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1531090.png)